molecular formula C11H15N3 B11790548 6-(tert-Butylamino)-2-methylnicotinonitrile

6-(tert-Butylamino)-2-methylnicotinonitrile

Cat. No.: B11790548
M. Wt: 189.26 g/mol
InChI Key: NMEPKTGNTZXGTL-UHFFFAOYSA-N
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Description

6-(tert-Butylamino)-2-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a tert-butylamino group and a methyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butylamino)-2-methylnicotinonitrile typically involves the reaction of 2-methylnicotinonitrile with tert-butylamine. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. One common method involves the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butylamino)-2-methylnicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

6-(tert-Butylamino)-2-methylnicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(tert-Butylamino)-2-methylnicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(tert-Butylamino)-2-methylnicotinonitrile is unique due to its specific combination of functional groups and its nicotinonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

6-(tert-butylamino)-2-methylpyridine-3-carbonitrile

InChI

InChI=1S/C11H15N3/c1-8-9(7-12)5-6-10(13-8)14-11(2,3)4/h5-6H,1-4H3,(H,13,14)

InChI Key

NMEPKTGNTZXGTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(C)(C)C)C#N

Origin of Product

United States

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